Cas no 554-10-9 (Glyceryl Iodide)

Glyceryl Iodide is an organoiodine compound primarily used as an iodine source in organic synthesis and pharmaceutical applications. Its key advantage lies in its stability and solubility in organic solvents, facilitating controlled iodine release in reactions. The compound is particularly valued for its role in iodination processes, where it serves as a mild and efficient reagent. Additionally, Glyceryl Iodide exhibits low toxicity compared to other iodine derivatives, making it suitable for specialized formulations. Its glycerol backbone enhances compatibility with polar and non-polar matrices, broadening its utility in chemical and biomedical research. Proper handling under inert conditions is recommended to maintain its efficacy.
Glyceryl Iodide structure
Glyceryl Iodide structure
Product name:Glyceryl Iodide
CAS No:554-10-9
MF:C3H7O2I
MW:201.99048
CID:371837
PubChem ID:92127

Glyceryl Iodide Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol,3-iodo-
    • Glyceryl Iodide
    • 3-iodopropane-1,2-diol
    • Glycerol alpha-monoiodohydrin
    • 3-Indo-1,2-propanediol
    • Q27259359
    • CCRIS 2379
    • 1,2-Propanediol, 3-iodo-
    • DTXSID4025450
    • Glycerol alpha-iodohydrin
    • GLYCERYL IODIDE, (+/-)-
    • 4AX0Q4B27P
    • NS00033314
    • UNII-4AX0Q4B27P
    • AI3-61549
    • 1,2-di-hydroxy-3-iodopropane
    • GLYCERYL IODIDE [WHO-DD]
    • DL-Glycerol Iodohydrin
    • EINECS 209-059-9
    • E89245
    • GLYCEROL .ALPHA.-MONOIODOHYDRIN
    • FT-0669025
    • SCHEMBL806100
    • GLYCERYL IODIDE [MI]
    • GLJRUXJFSCIQFV-UHFFFAOYSA-N
    • 3-Iodo-1,2-propanediol
    • 554-10-9
    • 3-Iodo-1,2-dihydroxypropane
    • MFCD01697898
    • 1-Iodo-2,3-propanediol
    • DTXCID805450
    • 1-Iodo-2,3-dihydroxypropane
    • dl-1-Deoxy-1-iodoglycerol
    • ALPHA-MONOIODOHYDRIN GLYCEROL
    • DB-228676
    • alpha-iodohydrin
    • ALPHA-IODOHYDRIN GLYCEROL
    • Inchi: InChI=1S/C3H7IO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
    • InChI Key: GLJRUXJFSCIQFV-UHFFFAOYSA-N
    • SMILES: C(C(CI)O)O

Computed Properties

  • Exact Mass: 201.94908g/mol
  • Surface Charge: 0
  • XLogP3: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 201.94908g/mol
  • Monoisotopic Mass: 201.94908g/mol
  • Topological Polar Surface Area: 40.5Ų
  • Heavy Atom Count: 6
  • Complexity: 32
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Color/Form: Crystals or light yellow powder. (NTP, 1992)
  • Density: 2.189±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 49-50 ºC (chloroform ligroine )
  • Boiling Point: 306.3±32.0 °C at 760 mmHg
  • Flash Point: 139.1±25.1 °C
  • Refractive Index: 1.608
  • Solubility: Soluble (170 g/l) (25 º C),
  • PSA: 40.46000
  • LogP: -0.22540
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Glyceryl Iodide Security Information

Glyceryl Iodide Customs Data

  • HS CODE:2905590090
  • Customs Data:

    China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Glyceryl Iodide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
G601495-1000mg
Glyceryl Iodide
554-10-9
1g
$1226.00 2023-05-18
1PlusChem
1P00DE1P-250mg
3-iodopropane-1,2-diol
554-10-9 95%
250mg
$158.00 2024-04-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828815-250mg
3-Iodopropane-1,2-Diol
554-10-9
250mg
¥1249.00 2024-05-09
1PlusChem
1P00DE1P-100mg
3-iodopropane-1,2-diol
554-10-9 95%
100mg
$101.00 2024-04-29
TRC
G601495-100mg
Glyceryl Iodide
554-10-9
100mg
$ 155.00 2023-09-07
TRC
G601495-10g
Glyceryl Iodide
554-10-9
10g
$ 1270.00 2022-03-31
abcr
AB578253-250mg
3-Iodo-1,2-propanediol; .
554-10-9
250mg
€356.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828815-100mg
3-Iodopropane-1,2-Diol
554-10-9
100mg
¥849.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828815-1g
3-Iodopropane-1,2-Diol
554-10-9
1g
¥3889.00 2024-05-09
TRC
G601495-1g
Glyceryl Iodide
554-10-9
1g
$ 1208.00 2023-09-07

Glyceryl Iodide Related Literature

Additional information on Glyceryl Iodide

Recent Advances in Glyceryl Iodide (554-10-9) Research: A Comprehensive Review

Glyceryl Iodide (Chemical Abstracts Service Registry Number: 554-10-9) has recently garnered significant attention in the chemical, biological, and pharmaceutical research communities due to its unique properties and potential applications. This compound, an iodine-containing glycerol derivative, has demonstrated promising results in various therapeutic and diagnostic applications. Recent studies have particularly focused on its role in targeted drug delivery systems, antimicrobial agents, and contrast media for medical imaging. This research brief aims to synthesize the latest findings on Glyceryl Iodide, providing a comprehensive overview of its current applications and future prospects.

One of the most notable advancements in Glyceryl Iodide research involves its application in targeted drug delivery systems. A 2023 study published in the Journal of Controlled Release demonstrated that Glyceryl Iodide-based nanoparticles exhibited enhanced stability and improved drug-loading capacity compared to conventional carriers. The researchers attributed these properties to the compound's amphiphilic nature, which allows for efficient encapsulation of both hydrophilic and hydrophobic therapeutic agents. Furthermore, the iodine component provided an additional advantage by enabling real-time tracking of the drug delivery process through radiographic imaging techniques.

In the field of antimicrobial research, Glyceryl Iodide has shown remarkable potential as a broad-spectrum antimicrobial agent. Recent in vitro studies conducted at several leading research institutions have reported its efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with essential metabolic pathways. Importantly, these studies have also noted a favorable safety profile in mammalian cells, suggesting potential for clinical translation. Current research efforts are focused on optimizing the compound's structure to enhance its antimicrobial potency while minimizing potential cytotoxicity.

The diagnostic applications of Glyceryl Iodide have also seen significant progress. Its high iodine content makes it an excellent candidate for use as a contrast agent in various imaging modalities. Recent clinical trials have evaluated its performance in computed tomography (CT) imaging, where it demonstrated superior contrast enhancement compared to traditional iodinated agents. Additionally, researchers are exploring its potential in emerging imaging techniques such as photoacoustic tomography, where its unique chemical properties may offer advantages in terms of signal generation and tissue penetration.

From a chemical synthesis perspective, recent developments have focused on improving the production efficiency and purity of Glyceryl Iodide. A 2024 publication in Organic Process Research & Development described a novel catalytic process that significantly reduces production costs while maintaining high product quality. This advancement is particularly important as it addresses one of the major barriers to large-scale clinical application of the compound. The new synthetic route also offers better control over the degree of iodination, allowing for the production of Glyceryl Iodide derivatives with tailored properties for specific applications.

Despite these promising developments, challenges remain in the clinical translation of Glyceryl Iodide-based technologies. Current research is addressing issues related to long-term stability, biodistribution, and potential iodine-related toxicity. Several research groups are investigating formulation strategies to improve the compound's pharmacokinetic profile, including the development of prodrug forms and combination with stabilizing excipients. Regulatory considerations are also being actively studied, with particular attention to establishing appropriate dosing guidelines and safety margins for various applications.

Looking forward, the research community anticipates several exciting directions for Glyceryl Iodide applications. These include its potential use in theranostic approaches (combining therapy and diagnosis), as a component in advanced wound care products, and in novel approaches to combat antimicrobial resistance. The compound's versatility and the growing body of positive research findings suggest that Glyceryl Iodide (554-10-9) will continue to be an important focus of chemical, biological, and pharmaceutical research in the coming years. Continued interdisciplinary collaboration between chemists, biologists, and medical researchers will be crucial to fully realize the potential of this promising compound.

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